2-chloro-1,3-thiazole-5-carboxylic Acid
Overview
Description
2-Chloro-1,3-thiazole-5-carboxylic acid is an organic compound with the molecular formula C4H2ClNO2S. It is a derivative of thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Some thiazole compounds, like voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction of thiazole compounds with dna and topoisomerase ii suggests that they may affect dna replication and cell cycle progression .
Result of Action
Thiazole compounds that interact with dna and topoisomerase ii can cause dna damage and cell death .
Biochemical Analysis
Biochemical Properties
2-chloro-1,3-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by modulating signaling pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with xanthine oxidase results in the inhibition of this enzyme, thereby affecting purine metabolism . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but should be kept in a dark place to prevent degradation . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity observed over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as xanthine oxidase, influencing the metabolism of purines . Additionally, it can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules, thereby exerting its intended effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1,3-thiazole-5-carboxylic acid typically involves the chlorination of thiazole-5-carboxylic acid. One common method includes the reaction of thiazole-5-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Thiazole-5-carboxylic acid+Thionyl chloride→2-Chloro-1,3-thiazole-5-carboxylic acid+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of this compound can yield thiazole derivatives with different functional groups, depending on the reducing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 2-alkoxy-1,3-thiazole-5-carboxylic acids or 2-thio-1,3-thiazole-5-carboxylic acids.
Oxidation: Formation of 2-chloro-1,3-thiazole-5-sulfoxides or sulfones.
Reduction: Formation of 2-chloro-1,3-thiazole-5-alcohols or amines.
Scientific Research Applications
2-Chloro-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Chlorothiazole-4-carboxylic acid
- 4-Thiazolecarboxylic acid
- 2-(Trifluoromethyl)thiazole-4-carboxylic acid
- Thiazole-5-carboxylic acid
Comparison: 2-Chloro-1,3-thiazole-5-carboxylic acid is unique due to the presence of the chlorine atom at the 2-position of the thiazole ring, which imparts distinct reactivity and properties compared to other thiazole derivatives. This chlorine atom makes the compound more reactive towards nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives with potential biological and industrial applications.
Properties
IUPAC Name |
2-chloro-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJOKQPEJIWTRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363225 | |
Record name | 2-chloro-1,3-thiazole-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101012-12-8 | |
Record name | 2-Chloro-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101012-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-1,3-thiazole-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-chloro-1,3-thiazole-5-carboxylic acid relevant in neonicotinoid research?
A1: this compound is a breakdown product of certain neonicotinoids, specifically thiacloprid and imidacloprid, in humans. [, ]. By analyzing the presence and concentration of this metabolite in urine, researchers can estimate the extent of exposure to these insecticides. This is particularly important for risk assessment, as it allows scientists to compare actual human exposure levels to established safe intake levels.
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